molecular formula C7H8FNO2S B1344129 3-Fluoro-4-(methylsulfonyl)aniline CAS No. 252561-34-5

3-Fluoro-4-(methylsulfonyl)aniline

Cat. No. B1344129
CAS RN: 252561-34-5
M. Wt: 189.21 g/mol
InChI Key: WSARYNAINPBAEY-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methylsulfonyl)aniline is a chemical compound with the molecular formula C7H8FNO2S . It has a molecular weight of 189.21 . The IUPAC name for this compound is 3-fluoro-4-(methylsulfonyl)aniline .


Molecular Structure Analysis

The InChI code for 3-Fluoro-4-(methylsulfonyl)aniline is 1S/C7H8FNO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 . This indicates the presence of a fluorine atom, a methylsulfonyl group, and an aniline group attached to a benzene ring .


Physical And Chemical Properties Analysis

3-Fluoro-4-(methylsulfonyl)aniline is a white to brown solid . It has a boiling point of 117-118.4°C . The compound has a density of 1.4±0.1 g/cm³, a boiling point of 387.6±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Synthesis of Boronic Acids

3-Fluoro-4-(methylsulfonyl)aniline can be used in the synthesis of 3-Fluoro-4-(methylsulfonyl)phenylboronic acid . Boronic acids are important in organic chemistry and materials science for Suzuki coupling, a widely used method for creating carbon-carbon bonds.

Production of Benzaldehydes

It can also be used in the production of 3-Fluoro-4-(methylsulfonyl)benzaldehyde . Benzaldehydes are commonly used in the synthesis of other organic compounds, ranging from pharmaceuticals to plastic additives.

Creation of Biphenyl Compounds

The compound is used in the creation of 3-Fluoro-4′-(methylsulfonyl)[1,1′-biphenyl]-4-ol . Biphenyl compounds have applications in the field of pharmaceuticals, agrochemicals, and organic light-emitting diodes (OLEDs).

Synthesis of Thiazolecarboxylic Acids

3-Fluoro-4-(methylsulfonyl)aniline is used in the synthesis of 2-[4-[(5-Fluoro-3-methylbenzo[b]thien-2-yl)sulfonyl]amino]-3-(methylsulfonyl)phenyl]-4-thiazolecarboxylic acid . Thiazolecarboxylic acids are often used in medicinal chemistry due to their bioactive properties.

Production of Oxazolidinones

It is used in the production of (5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-5-[(methylsulfonyl)oxy]methyl]-2-oxazolidinone . Oxazolidinones are a class of compounds that are used as antibiotics, such as linezolid and tedizolid.

Synthesis of Benzoxazepin Compounds

The compound is used in the synthesis of [7-(6-Amino-3-pyridinyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl][3-fluoro-2-methyl-4-(methylsulfonyl)phenyl]-methanone . Benzoxazepin compounds have been studied for their potential use in the treatment of various diseases, including cancer and neurological disorders.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-fluoro-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSARYNAINPBAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624677
Record name 3-Fluoro-4-(methanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(methylsulfonyl)aniline

CAS RN

252561-34-5
Record name 3-Fluoro-4-(methanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-fluoro-4-(methylsulfonyl)nitrobenzene (8 g, 36.5 mmol), iron powder (22 g, 394 mmol), and acetic acid (0.3 mL) in water (200 mL) was heated at 95° C. for 3 hours. After cooling, insolubles were filtered off by Celite. The filtrate was extracted with ethyl acetate (200 mL×2), the combined organic layer washed with water, brine, dried over MgSO4, and concentrated in vacuo. Chromatographic purification of the residue eluting with ethyl acetate/hexane (1/1) provided the subtitle compound (6.2 g, 90% yield).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
22 g
Type
catalyst
Reaction Step One
Yield
90%

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